molecular formula C16H11N5S3 B3702845 N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea

N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea

Cat. No.: B3702845
M. Wt: 369.5 g/mol
InChI Key: PANQQPHFVSDEFO-UHFFFAOYSA-N
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Description

N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea is a complex organic compound belonging to the class of benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea typically involves multiple steps, starting with the formation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea has been studied for its antimicrobial and antiviral properties. It shows promise in combating various pathogens and may be used in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development in treating chronic diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea exerts its effects involves interactions with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways vary depending on the application and the specific biological system.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Triazole derivatives: Compounds containing triazole rings are structurally related and often possess similar properties.

Uniqueness: N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-phenyl-3-(4-sulfanylidene-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5S3/c22-14(17-10-6-2-1-3-7-10)18-13-19-15(23)21-11-8-4-5-9-12(11)24-16(21)20-13/h1-9H,(H2,17,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANQQPHFVSDEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NC(=S)N3C4=CC=CC=C4SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea
Reactant of Route 3
Reactant of Route 3
N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea
Reactant of Route 4
Reactant of Route 4
N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea
Reactant of Route 5
N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea
Reactant of Route 6
N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea

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